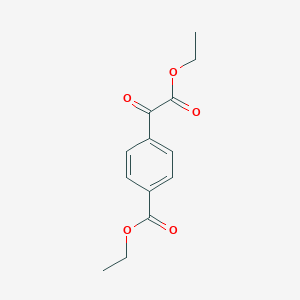

Ethyl 4-carboethoxybenzoylformate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 4-carboethoxybenzoylformate and related derivatives involves multiple steps, including condensation reactions, functional group transformations, and purification techniques. A study demonstrated the synthesis of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, showcasing the use of spectroscopic and X-ray diffraction techniques for characterization (Haroon et al., 2019).

Molecular Structure Analysis

The molecular structure of ethyl 4-carboethoxybenzoylformate derivatives has been elucidated through various analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction. These studies provide insights into the compound's optimized geometry, nonlinear optical properties, and frontier molecular orbitals (Haroon et al., 2019).

Chemical Reactions and Properties

Ethyl 4-carboethoxybenzoylformate participates in various chemical reactions, including heterocyclization and polymerization, due to its reactive functional groups. These reactions are crucial for synthesizing complex molecules with specific structural and functional properties. For example, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with ethyl acetoacetate to give hydrazone derivatives, indicating the compound's versatility in chemical synthesis (Wardaman, 2000).

Physical Properties Analysis

The physical properties of ethyl 4-carboethoxybenzoylformate, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. Single-crystal X-ray diffraction studies reveal the compound's crystalline nature and packing in the solid state, providing valuable information for its application in material science and engineering (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of ethyl 4-carboethoxybenzoylformate, including reactivity, stability, and functional group interactions, are crucial for its application in organic synthesis. Studies employing density functional theory (DFT) and natural bond orbital (NBO) analysis have provided insights into the compound's electronic structure and charge distribution, facilitating the design of chemical reactions and synthesis pathways (Haroon et al., 2019).

科学的研究の応用

1. Synthesis and Spectroscopic Characterizations

Ethyl 4-carboethoxybenzoylformate is involved in the synthesis of various organic compounds. For instance, ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate and similar compounds were synthesized using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, UV–Vis, and X-ray diffraction. These compounds exhibit notable nonlinear optical (NLO) properties, making them significant for technological applications (Haroon et al., 2019).

2. Antimicrobial and Antioxidant Studies

Ethyl 4-carboethoxybenzoylformate derivatives have been explored for their antimicrobial and antioxidant activities. Specific compounds synthesized from ethyl 4-carboethoxybenzoylformate showed excellent antibacterial and antifungal properties. These compounds also demonstrated significant antioxidant potential, highlighting their potential in pharmaceutical applications (Raghavendra et al., 2016).

3. Diverse Trifluoromethyl Heterocycles Synthesis

Ethyl 4-carboethoxybenzoylformate is a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Using catalyzed carbene X-H insertion reactions, various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized from this diazoketoester (Honey et al., 2012).

4. Hypolipidemic Activity

Ethyl 4-carboethoxybenzoylformate related compounds have been synthesized and evaluated for potential hypolipidemic activity in rats. These compounds inhibit cholesterol and free fatty acid biosynthesis, making them valuable in studying lipid metabolism and potential therapeutic agents (Baggaley et al., 1977).

5. Environmental Fate and Photocatalytic Profile

Ethyl 4-carboethoxybenzoylformate derivatives like Ethyl-4-aminobenzoate have been studied for their environmental behavior and photocatalytic profile. These studies include investigating their occurrence in environmental waters and their transformation products, contributing to understanding their environmental impact (Li et al., 2017).

特性

IUPAC Name |

ethyl 4-(2-ethoxy-2-oxoacetyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-17-12(15)10-7-5-9(6-8-10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWAXIMAWDPJQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545253 |

Source

|

| Record name | Ethyl 4-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-carboethoxybenzoylformate | |

CAS RN |

102697-43-8 |

Source

|

| Record name | Ethyl 4-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)

![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)